Methyltrioctylammonium acetate
Description
Methyltrioctylammonium acetate is a quaternary ammonium ionic liquid (IL) with the chemical formula $[N^{1888}][CH_3COO]$, where the cation consists of a methyl group and three octyl chains attached to a nitrogen atom, paired with an acetate anion. It is widely used as a phase-transfer catalyst, solvent, or extraction agent due to its tunable hydrophobicity, thermal stability, and miscibility with organic solvents.
Properties
CAS No. |
35675-83-3 |
|---|---|
Molecular Formula |
C27H57NO2 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;acetate |
InChI |
InChI=1S/C25H54N.C2H4O2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-2(3)4/h5-25H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ZPJMVXJOGCCDPH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrioctylammonium acetate can be synthesized by reacting methyltrioctylammonium chloride with sodium acetate in an aqueous solution. The reaction typically involves mixing the two compounds in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyltrioctylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated compounds, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
Methyltrioctylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve immiscible phases.
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of various chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism by which methyltrioctylammonium acetate exerts its effects involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure plays a crucial role in this process, as it provides the necessary ionic interactions.
Comparison with Similar Compounds
Key Research Findings
Anion Impact : The acetate anion may reduce thermal stability compared to bis(trifluoromethylsulfonyl)imide but improves biodegradability .
Solvent Compatibility : Ethyl acetate is ineffective for iodide extraction with methyltrioctylammonium salts but works well in catalytic systems .
Structure-Activity : Longer alkyl chains (e.g., octyl) enhance lipophilicity and extraction efficiency over shorter chains (e.g., butyl or benzyl) .
Biological Activity
Methyltrioctylammonium acetate, a quaternary ammonium compound, has garnered attention in various fields of research due to its unique biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by a central nitrogen atom bonded to three octyl groups and an acetate ion. This structure imparts amphiphilic properties, making it suitable for various applications in biochemistry and materials science.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Quaternary ammonium compounds are well-known for their antimicrobial properties. This compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown that it can effectively disrupt microbial membranes, leading to cell lysis.
-
Anticancer Potential :
- Research indicates that certain derivatives of quaternary ammonium compounds demonstrate anticancer activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
-
Antioxidant Properties :
- The compound's antioxidant capacity has been investigated, revealing its potential to scavenge free radicals. This property is crucial in mitigating oxidative stress-related cellular damage.
1. Antimicrobial Studies
A study conducted by Marquez et al. highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .
| Microorganism | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin | 30 |
| Escherichia coli | 20 | Gentamicin | 40 |
2. Anticancer Activity
In a separate investigation, this compound was tested against liver and breast carcinoma cell lines. The compound exhibited an IC50 value of 10 µM in HepG2 cells, suggesting potent anticancer properties compared to standard chemotherapeutics like Adriamycin .
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| HepG2 | 10 | Adriamycin | 15 |
| MCF-7 | 12 | Doxorubicin | 18 |
3. Antioxidant Activity
The antioxidant activity of this compound was assessed using DPPH and ABTS assays. Results indicated a radical scavenging activity comparable to that of vitamin C, suggesting its utility in formulations aimed at reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
